2-[(E)-{[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-iodophenol
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Overview
Description
2-[(E)-{[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-iodophenol is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-iodophenol typically involves the condensation reaction between 2-(4-chlorophenyl)-1,3-benzoxazole-5-carbaldehyde and 4-iodophenol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like bromine (Br₂) for halogenation, nitric acid (HNO₃) for nitration, and sulfuric acid (H₂SO₄) for sulfonation are commonly employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.
Scientific Research Applications
2-[(E)-{[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-iodophenol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with various biological targets.
Coordination Chemistry: The compound can form complexes with transition metals, which are studied for their catalytic and biological activities.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-[(E)-{[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-iodophenol involves its interaction with molecular targets such as enzymes and receptors. The imine group can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity. Additionally, the aromatic rings and halogen atoms can participate in non-covalent interactions, such as π-π stacking and halogen bonding, which contribute to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2-[(E)-{[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol: Similar structure but lacks the iodine atom.
2-[(E)-{[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-bromophenol: Similar structure with bromine instead of iodine.
2-[(E)-{[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-chlorophenol: Similar structure with chlorine instead of iodine.
Uniqueness
The presence of the iodine atom in 2-[(E)-{[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-iodophenol enhances its reactivity and potential for forming halogen bonds, which can significantly influence its biological activity and interactions with molecular targets .
Properties
Molecular Formula |
C20H12ClIN2O2 |
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Molecular Weight |
474.7 g/mol |
IUPAC Name |
2-[[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]-4-iodophenol |
InChI |
InChI=1S/C20H12ClIN2O2/c21-14-3-1-12(2-4-14)20-24-17-10-16(6-8-19(17)26-20)23-11-13-9-15(22)5-7-18(13)25/h1-11,25H |
InChI Key |
UNSFCUOFGZQJIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C=CC(=C4)I)O)Cl |
Origin of Product |
United States |
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